Csf1R-IN-8

CSF-1R inhibitor cellular activity phosphorylation assay

Csf1R-IN-8 (Compound 22) offers a unique intermediate potency profile for CSF-1R kinase inhibition (biochemical IC50: 12 nM; cellular IC50: 9 nM in THP-1 cells), enabling nuanced dose-response studies without complete pathway suppression. Unlike more potent analogs (e.g., Csf1R-IN-9, Csf1R-IN-10 with cellular IC50 5 nM), Csf1R-IN-8 allows researchers to dissect partial inhibition effects on macrophage polarization and TAM biology. Its well-characterized activity serves as a reliable benchmark for SAR studies and comparator assays. Research use only.

Molecular Formula C24H22N4O4
Molecular Weight 430.5 g/mol
Cat. No. B12405989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-8
Molecular FormulaC24H22N4O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)OC2=CN3C(=NC=C(C3=O)N)C=C2)OCC4=CC=C(C=C4)C5CC5
InChIInChI=1S/C24H22N4O4/c1-30-21-10-19(32-18-8-9-22-26-12-20(25)24(29)28(22)13-18)11-27-23(21)31-14-15-2-4-16(5-3-15)17-6-7-17/h2-5,8-13,17H,6-7,14,25H2,1H3
InChIKeySXDILKBNVBBTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csf1R-IN-8: A CSF-1R Inhibitor with Potent Cellular Activity for Immunology and Oncology Research


Csf1R-IN-8 (also known as Compound 22) is a small-molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R) tyrosine kinase. It demonstrates potent enzymatic inhibition with an IC50 of 0.012 μM in biochemical assays and exhibits cellular activity by suppressing CSF-1R phosphorylation in THP-1 cells with an IC50 of 0.009 μM . The compound has a molecular weight of 430.46 g/mol and a molecular formula of C24H22N4O4, corresponding to CAS number 2765301-60-6 .

Why Csf1R-IN-8 Cannot Be Substituted with Generic CSF-1R Inhibitors in Research Protocols


While several CSF-1R inhibitors are commercially available, their biochemical and cellular potencies vary significantly. Csf1R-IN-8 exhibits a specific cellular IC50 of 0.009 μM in THP-1 cells , which differs from other in-class compounds like Csf1R-IN-9 (cellular IC50: 0.005 μM) [1] and Csf1R-IN-10 (cellular IC50: 0.005 μM) [2]. These quantitative differences in cellular activity preclude simple interchangeability in dose-response studies or functional assays. Direct substitution without validation could lead to irreproducible results due to divergent potency, off-target profiles, and physicochemical properties.

Quantitative Differentiation of Csf1R-IN-8 Against Comparable CSF-1R Inhibitors


Csf1R-IN-8 Exhibits Distinct Cellular CSF-1R Phosphorylation Inhibition Relative to Structural Analogs

Csf1R-IN-8 inhibits CSF-1R phosphorylation in THP-1 cells with an IC50 of 0.009 μM . This cellular potency differs from closely related analogs in the same series: Csf1R-IN-9 and Csf1R-IN-10 both exhibit a cellular IC50 of 0.005 μM in the same THP-1 cell phosphorylation assay [1][2]. These quantitative differences, while all in the low nanomolar range, are reproducible and indicate that Csf1R-IN-8 is approximately 1.8-fold less potent in this cellular context than its closest analogs.

CSF-1R inhibitor cellular activity phosphorylation assay THP-1 cells

Biochemical Potency of Csf1R-IN-8 Compared to Clinical-Stage CSF-1R Inhibitors

Csf1R-IN-8 demonstrates an enzymatic IC50 of 12 nM against CSF-1R . This places it within the same potency range as clinically investigated CSF-1R inhibitors. For context, pexidartinib (PLX3397) has a reported IC50 of 2.7 nM [1], while DCC-3014 (vimseltinib) shows an IC50 of approximately 4-11 nM in various cellular assays [2]. Csf1R-IN-8's potency is approximately 4.4-fold lower than pexidartinib but comparable to other tool compounds in the field.

CSF-1R inhibitor kinase assay biochemical IC50 comparative pharmacology

Csf1R-IN-8 Offers a Distinct Potency Profile Within the Csf1R-IN-x Series

Within the Csf1R-IN-x series of compounds, Csf1R-IN-8 occupies a specific potency niche. The biochemical IC50 values for the series are: Csf1R-IN-3 (2.1 nM) , Csf1R-IN-8 (12 nM) , and Csf1R-IN-9 (28 nM) [1]. This 5.7-fold difference between Csf1R-IN-8 and Csf1R-IN-3, and 2.3-fold difference with Csf1R-IN-9, provides a graded set of tool compounds for probing CSF-1R biology with varying levels of target engagement.

CSF-1R inhibitor structure-activity relationship potency differentiation compound selection

Optimal Research Applications for Csf1R-IN-8 Based on Verified Quantitative Evidence


In Vitro Studies Requiring Moderate CSF-1R Inhibition

Csf1R-IN-8 is best suited for in vitro experiments where a moderate level of CSF-1R inhibition is desired, avoiding complete pathway suppression. Its cellular IC50 of 0.009 μM in THP-1 cells provides a defined reference point for dose-response curves. This is particularly relevant when investigating macrophage polarization or tumor-associated macrophage (TAM) biology, where partial inhibition may reveal nuanced biological responses that are masked by more potent inhibitors like Csf1R-IN-3 .

Structure-Activity Relationship (SAR) Studies

The distinct biochemical and cellular potency of Csf1R-IN-8, relative to other compounds in the Csf1R-IN-x series , makes it a valuable reference compound for SAR studies. Researchers investigating the impact of specific structural modifications on CSF-1R inhibition can use Csf1R-IN-8 as a benchmark for intermediate potency, aiding in the design of optimized inhibitors.

Comparative Pharmacology Experiments

Given its defined IC50 values in both biochemical (12 nM) and cellular (9 nM) assays, Csf1R-IN-8 can serve as a comparator compound in experiments evaluating novel CSF-1R inhibitors. Its potency, which is distinct from clinical candidates like pexidartinib [1], allows for a controlled assessment of new chemical entities.

Macrophage Biology and Tumor Microenvironment Research

Csf1R-IN-8's confirmed activity in THP-1 cells , a widely used model for monocyte/macrophage biology, supports its application in studies of macrophage differentiation, function, and the tumor microenvironment. The moderate potency of Csf1R-IN-8 may be advantageous for dissecting CSF-1R-dependent signaling pathways without inducing maximal pathway inhibition, which can confound interpretation of downstream effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csf1R-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.